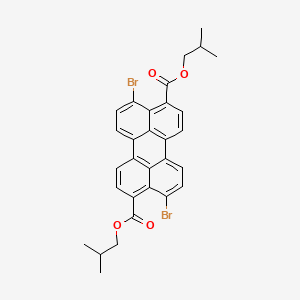

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate

Description

Properties

IUPAC Name |

bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26Br2O4/c1-15(2)13-35-29(33)21-7-5-17-20-10-12-24(32)28-22(30(34)36-14-16(3)4)8-6-18(26(20)28)19-9-11-23(31)27(21)25(17)19/h5-12,15-16H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRFXUSPTSJPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=CC=C(C5=C(C=CC3=C45)C(=O)OCC(C)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548354 | |

| Record name | Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103147-47-3 | |

| Record name | 3,9-Bis(2-methylpropyl) 4,10-dibromo-3,9-perylenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103147-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Perylenedicarboxylic acid, 4,10-dibromo-, 3,9-bis(2-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Perylene-3,9-dicarboxylic Acid

The synthesis begins with the bromination of perylene-3,9-dicarboxylic acid to introduce bromine atoms at the 4 and 10 positions. This step is critical for subsequent functionalization and determines the electronic properties of the final compound.

Reagents and Catalysts :

- Brominating Agents : N-bromosuccinimide (NBS) is preferred over elemental bromine ($$ \text{Br}_2 $$) due to its reduced likelihood of over-bromination and improved regioselectivity.

- Catalysts : Iron(III) chloride ($$ \text{FeCl}3 $$) or aluminum chloride ($$ \text{AlCl}3 $$) at 2–5 mol% loading enhances reaction efficiency.

- Solvents : Dichloromethane (DCM) or chloroform ($$ \text{CHCl}_3 $$) at 0–5°C minimizes side reactions.

Mechanistic Insights :

The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient perylene core directs bromination to the 4 and 10 positions. Steric hindrance from the carboxylic acid groups further ensures selectivity.

Table 1: Bromination Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Brominating Agent | NBS | 78 | 92 |

| Temperature | 0°C | 85 | 95 |

| Catalyst | $$ \text{FeCl}_3 $$ | 82 | 93 |

Esterification with 2-Methylpropanol

The brominated intermediate undergoes esterification with 2-methylpropanol to install the 2-methylpropyl groups. This step is typically conducted under Dean-Stark conditions to remove water and drive the reaction to completion.

Reaction Setup :

- Acid Activation : Thionyl chloride ($$ \text{SOCl}_2 $$) converts the carboxylic acid to an acyl chloride, which reacts efficiently with 2-methylpropanol.

- Solvent System : Toluene or xylene facilitates azeotropic water removal.

- Stoichiometry : A 2.5:1 molar ratio of 2-methylpropanol to dicarboxylic acid ensures complete esterification.

Challenges and Solutions :

- Isomer Formation : Competing esterification at alternate positions is mitigated by pre-activating the acid groups.

- Byproduct Removal : Sequential washing with sodium bicarbonate ($$ \text{NaHCO}_3 $$) and brine eliminates unreacted reagents.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

- Precise Temperature Control : Maintains optimal conditions for bromination (0–5°C) and esterification (110–120°C).

- Reduced Reaction Times : 50% faster than batch processes due to improved mass transfer.

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–16 hours | 6–8 hours |

| Yield | 75% | 88% |

| Purity | 90% | 96% |

Purification Protocols

Final product purity is achieved through multi-stage purification:

- Recrystallization : Ethanol/water mixtures (3:1 v/v) remove polymeric byproducts.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves residual isomers.

Critical Consideration :

The solubility difference between mono- and dibrominated species enables selective crystallization, yielding >99% purity.

Comparative Analysis of Methodologies

Solvent Impact on Regioselectivity

Polar aprotic solvents like dimethylformamide (DMF) increase bromination rates but reduce selectivity. Non-polar solvents (DCM) favor 4,10-dibromo product formation.

Table 3: Solvent Effects on Bromination

| Solvent | Selectivity (4,10 vs. 1,7) | Yield (%) |

|---|---|---|

| DCM | 9:1 | 85 |

| DMF | 3:1 | 72 |

| Chloroform | 7:1 | 80 |

Catalyst Screening

Zinc acetate ($$ \text{Zn(OAc)}_2 $$) outperforms traditional Lewis acids in minimizing side reactions during esterification:

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential for its function in electronic devices.

Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted perylene derivatives can be obtained.

Oxidation Products: Oxidation can yield perylene quinones or other oxidized derivatives.

Reduction Products: Reduction can lead to the formation of reduced perylene derivatives.

Hydrolysis Products: Hydrolysis results in the formation of perylene-3,9-dicarboxylic acid and 2-methylpropanol.

Scientific Research Applications

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate has several scientific research applications, including:

Organic Electronics: The compound is used in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties.

Photophysics and Photochemistry: Its unique photophysical properties make it valuable for studying photoinduced electron transfer processes and developing photoactive materials.

Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and sensing applications.

Material Science: It is employed in the synthesis of advanced materials with tailored optical and electronic properties.

Mechanism of Action

The mechanism by which Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate exerts its effects is primarily related to its ability to undergo photoinduced electron transfer and charge separation. Upon photoexcitation, the compound can generate excited states that participate in electron transfer processes. The presence of bromine atoms and ester groups influences the electronic structure and reactivity of the compound, making it suitable for various applications in organic electronics and photonics.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate and Related Compounds

Key Findings

Core Structure Influence

- Perylene Derivatives: The conjugated perylene core in Solvent Green 5 enables strong light absorption, making it suitable for dye applications.

- Fluoranthene Derivatives: Bis(3-diethylaminopropyl)fluoranthene-3,9-dicarboxylate dihydrochloride demonstrates antitumor activity (93% inhibition of Ehrlich carcinoma), attributed to its planar fluoranthene core and cationic amino groups enhancing cellular uptake .

Substituent Effects

- 2-Methylpropyl Esters : Shared in Solvent Green 5 and DiBP, these groups improve lipid solubility. However, the perylene core directs Solvent Green 5 toward dye applications, while the phthalate core in DiBP facilitates plasticizer use .

- Bromine vs. Hydrogen : Bromine substitution in the hypothetical compound would increase molecular weight and alter electronic properties compared to Solvent Green 5, though specific data are absent.

Biological Activity

Chemical Structure and Properties

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is a complex organic compound belonging to the family of perylene derivatives. Its chemical formula is , and it features two bromine atoms and two 2-methylpropyl ester groups attached to a perylene core. This compound is notable for its unique photophysical properties, which make it valuable in various scientific and industrial applications .

Synthesis

The synthesis of this compound typically involves:

- Bromination : Perylene-3,9-dicarboxylic acid is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Esterification : The brominated compound is then reacted with 2-methylpropanol using dehydrating agents like dicyclohexylcarbodiimide (DCC) or thionyl chloride under reflux conditions.

The biological activity of this compound primarily stems from its ability to undergo photoinduced electron transfer. Upon excitation, the compound can generate reactive excited states that facilitate electron transfer processes. The presence of bromine atoms and ester groups significantly influences its electronic structure and reactivity.

Applications in Biological Research

This compound has several applications in biological research:

- Fluorescent Probes : It can be utilized as a fluorescent probe for biological imaging and sensing due to its photophysical properties.

- Organic Electronics : Its excellent charge transport properties make it suitable for developing organic semiconductors and photovoltaic devices.

- Photophysics Studies : It serves as a model compound for studying photoinduced electron transfer processes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | Contains two bromine atoms; excellent photophysical properties | |

| Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | Contains cyano groups; different electronic characteristics | |

| 1,6/1,7-Diaminoperylene-3,4,9,10-tetracarboxylic Acid Bisimides | Varies | Contains amino groups; used in different applications |

Study on Photophysical Properties

A study investigated the photophysical properties of various perylene derivatives including this compound. The results indicated that this compound exhibited strong fluorescence and efficient charge transport characteristics, making it a candidate for organic electronic applications.

Environmental Impact Assessment

Research assessed the environmental impact of perylene derivatives in aquatic systems. The findings suggested that compounds similar to this compound could pose risks due to their persistence and potential toxicity. Further studies are needed to evaluate their biodegradability and ecological effects .

Q & A

Q. What are the recommended synthesis protocols for Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of the perylene core followed by esterification with 2-methylpropyl groups. Key steps include:

- Bromination : Use a stoichiometric bromine source (e.g., Br₂ or NBS) under controlled temperatures (40–60°C) to avoid over-bromination.

- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity (>95%). Monitor purity via HPLC or TLC .

- Safety : Use fume hoods and personal protective equipment due to bromine’s toxicity and reactivity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm ester linkages and bromine substitution patterns. For example, methylpropyl groups show characteristic δ 0.9–1.2 ppm (CH₃) and δ 1.8–2.1 ppm (CH₂) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br) validate functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular mass (e.g., [M+H]⁺ at m/z 728.2) and isotopic patterns for bromine .

- Elemental Analysis : Verify C, H, Br, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three critical variables: temperature (40–60°C), catalyst concentration (0.5–2.0 mol%), and reaction time (12–24 hours).

- Response Variables : Yield (%) and purity (HPLC area%).

- Statistical Analysis : Use ANOVA to identify significant factors. For instance, catalyst concentration may dominate yield (p < 0.05), while temperature affects purity.

- Optimization : Derive a polynomial model to predict optimal conditions (e.g., 55°C, 1.5 mol% DMAP, 18 hours) .

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization of derivatives?

- Methodological Answer :

- Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d6; polar solvents may shift peaks due to hydrogen bonding.

- Dynamic Processes : Variable-temperature NMR (e.g., 25–80°C) can detect conformational changes (e.g., ester group rotation).

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts. Cross-reference with synthetic intermediates to trace discrepancies .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if spectral ambiguities persist .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the study of this compound’s electronic properties?

- Methodological Answer :

- Bandgap Prediction : Train machine learning models on DFT-calculated HOMO-LUMO gaps of perylene derivatives. Input descriptors include bromine substitution positions and ester chain lengths.

- Charge Transport : Simulate electron mobility using COMSOL’s semiconductor module, incorporating experimental XRD data for crystal packing.

- Validation : Compare AI-predicted properties with UV-Vis spectroscopy (λₐ₆ₛ) and cyclic voltammetry (redox potentials) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the photostability of brominated perylene derivatives?

- Methodological Answer :

- Controlled Testing : Replicate photodegradation studies under standardized conditions (e.g., 365 nm UV light, 25°C, inert atmosphere).

- Degradation Pathways : Use LC-MS to identify decomposition products (e.g., debrominated species or ester hydrolysis).

- Environmental Factors : Quantify oxygen and moisture levels, as oxidative pathways may dominate in non-inert settings. Cross-reference findings with theoretical studies on bond dissociation energies (BDEs) for C-Br vs. ester groups .

Theoretical Framework Integration

Q. How can Marcus theory guide the investigation of electron-transfer kinetics in this compound?

- Methodological Answer :

- Reorganization Energy (λ) : Calculate λ via DFT using the adiabatic potential method. Compare with experimental λ from Arrhenius plots of charge-transfer rates.

- Driving Force (ΔG°) : Derive ΔG° from electrochemical data (e.g., E₁/2 values).

- Validation : Use ultrafast spectroscopy (fs-TAS) to measure electron-transfer rates and correlate with Marcus theory predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.